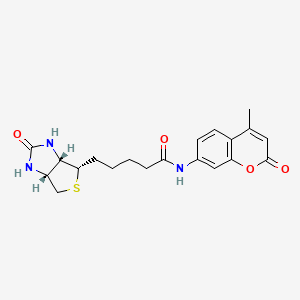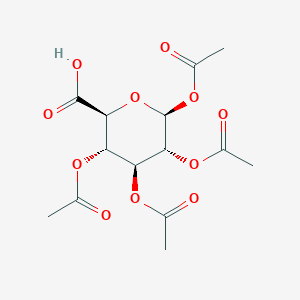
Ácido 1,2,3,4-Tetra-O-acetil-beta-D-glucurónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid (TGA) is a naturally occurring sugar acid found in various plants and animals. It is a structural isomer of glucuronic acid and is a key component of the glycosaminoglycan (GAG) family of polysaccharides. TGA is a common component of the extracellular matrix and is involved in a variety of biological processes, including cell adhesion, cell proliferation, and cell migration. TGA is also important in the synthesis of heparin, a glycosaminoglycan important in blood clotting and wound healing.
Aplicaciones Científicas De Investigación
Síntesis de Disacáridos
Este compuesto se utiliza en la síntesis de varios disacáridos. Al servir como un monosacárido protegido, puede reaccionar selectivamente con otras moléculas de azúcar para formar disacáridos, que son cruciales para estudiar las interacciones basadas en carbohidratos en sistemas biológicos {svg_1}.
Preparación de Derivados de D-Glucosa 6-Fosfato
Los investigadores utilizan el Ácido 1,2,3,4-Tetra-O-acetil-beta-D-glucurónico para preparar derivados fosforilados como la D-glucosa 6-fosfato. Estos derivados son valiosos para estudiar sustratos enzimáticos, particularmente para enzimas como la sintetasa de inositol {svg_2}.
Desarrollo de Tensoactivos Aniónicos
Los derivados del compuesto se han utilizado para crear tensoactivos aniónicos. Estos tensoactivos tienen aplicaciones que van desde detergentes hasta emulsionantes en varios procesos industriales y farmacéuticos {svg_3}.
Monoterapia Prodroga para el Cáncer
Los derivados del this compound se han explorado como prodrogas en la terapia del cáncer. Específicamente, los derivados de glucurónido de la camptotecina solubles en agua se han estudiado por su potencial como monoterapia para el tratamiento del cáncer {svg_4} {svg_5}.
Terapia de Prodrogas Enzimáticas Dirigidas por Anticuerpos (ADEPT)
En ADEPT, un fármaco se activa en el sitio del tumor mediante una enzima que está dirigida al tumor por un anticuerpo. Los derivados del this compound se han utilizado para estudiar la viabilidad de este enfoque de terapia dirigida {svg_6} {svg_7}.
Síntesis de Derivados Perfluoroalquílicos
El compuesto es un precursor en la síntesis de derivados perfluoroalquílicos, que tienen aplicaciones en la creación de superficies repelentes al agua y materiales avanzados con propiedades únicas {svg_8}.
Investigación sobre Sistemas de Administración de Fármacos Basados en Carbohidratos
Debido a su similitud estructural con los azúcares naturales, este compuesto se utiliza en el desarrollo de sistemas de administración de fármacos basados en carbohidratos. Estos sistemas apuntan a mejorar la biodisponibilidad y la focalización de los productos farmacéuticos {svg_9}.
Estudio de la Formación del Enlace Glucosídico
El this compound también se utiliza en la investigación fundamental para comprender los mecanismos de la formación del enlace glucosídico. Esta investigación es esencial para la síntesis de carbohidratos complejos y glicoconjugados {svg_10}.
Mecanismo De Acción
Target of Action
The primary target of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid is integrins , which are transmembrane receptors intimately linked with cell adhesion . Integrins play a crucial role in cell adhesion, cell proliferation, and cell migration .
Mode of Action
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid interacts with its targets by binding with integrins. This binding facilitates their clustering and activation, thereby enabling the formation of crucial adhesions between cells and the extracellular matrix .
Biochemical Pathways
The compound plays a pivotal role as a constituent of the glycosaminoglycan (GAG) family of polysaccharides . It is involved in the synthesis of heparin, a glycosaminoglycan essential for blood clotting and wound healing . It also exhibits interactions with other proteins like laminin and fibronectin, both integral to the construction and upkeep of the extracellular matrix .
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid’s action include the formation of crucial adhesions between cells and the extracellular matrix . This facilitates cell adhesion, cell proliferation, and cell migration .
Action Environment
The action, efficacy, and stability of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid can be influenced by various environmental factors.
Análisis Bioquímico
Biochemical Properties
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid plays a significant role in biochemical reactions, particularly in the synthesis of disaccharides and D-glucose-6-phosphate . It interacts with enzymes such as inositol synthase, which is crucial for the formation of inositol phosphates . Additionally, it is involved in the preparation of anionic surfactants, which are essential in various biochemical processes . The compound’s interactions with these enzymes and biomolecules highlight its importance in biochemical research.
Cellular Effects
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid has notable effects on various types of cells and cellular processes. It is a ubiquitous component of the extracellular matrix, contributing to cell adhesion, cell proliferation, and cell migration . By binding with integrins, it facilitates their clustering and activation, enabling the formation of crucial adhesions between cells and the extracellular matrix . This interaction significantly influences cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid exerts its effects through binding interactions with biomolecules. It binds to integrins, transmembrane receptors that are intimately linked with cell adhesion . This binding facilitates the clustering and activation of integrins, which in turn triggers downstream signaling pathways that influence gene expression and cellular functions. Additionally, the compound’s acetyl groups protect hydroxyl groups during synthetic reactions, allowing for selective deprotection and further functionalization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid can change over time. The compound is stable under standard storage conditions, but its stability and degradation can vary depending on the experimental conditions . Long-term studies have shown that the compound maintains its activity over extended periods, although its effects on cellular function may diminish over time due to gradual degradation . These temporal effects are crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cell adhesion and proliferation without causing significant adverse effects . At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects are important for determining the optimal concentration for experimental and therapeutic applications.
Metabolic Pathways
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is involved in several metabolic pathways, including the synthesis of disaccharides and D-glucose-6-phosphate . It interacts with enzymes such as inositol synthase, which is crucial for the formation of inositol phosphates . These interactions affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to bind to integrins and other proteins facilitates its distribution within the extracellular matrix and other cellular compartments .
Subcellular Localization
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is localized in specific subcellular compartments, where it exerts its activity. The compound’s acetyl groups and other structural features direct it to particular organelles and compartments within the cell . These targeting signals and post-translational modifications are crucial for its function, as they ensure that the compound reaches the appropriate sites of action within the cell.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWVABAZBHDMEY-ZXPJVPCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

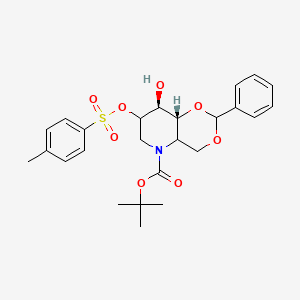
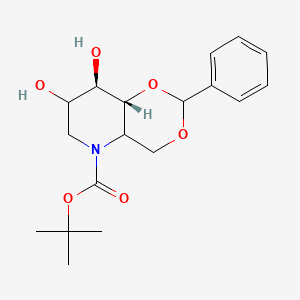
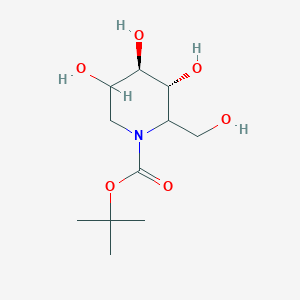


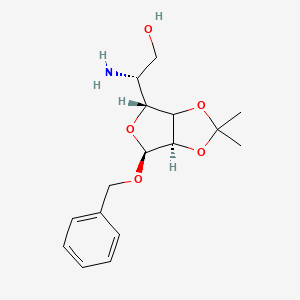
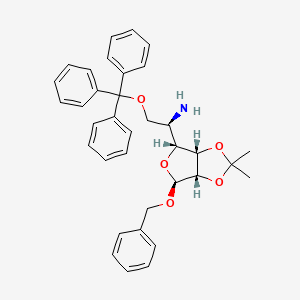
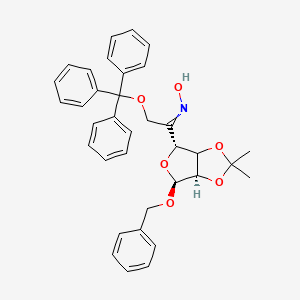
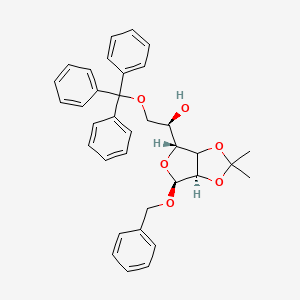
![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)


